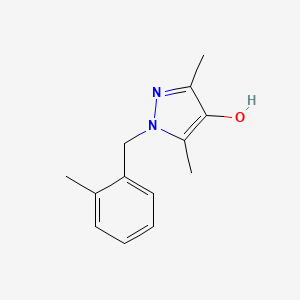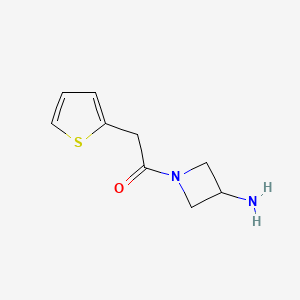
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol
Übersicht
Beschreibung
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol, also known as DMMP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a pyrazolone derivative, which means it is a heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms. DMMP is colorless to pale yellow in appearance and has a molecular weight of 216.3 g/mol. It is soluble in water and organic solvents, and its solubility in water is reported to be around 0.4 g/L.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a ligand in coordination chemistry. It has also been used as a reagent in peptide synthesis and in the synthesis of heterocyclic compounds.
Wirkmechanismus
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing it from catalyzing the reaction. It can also act as a ligand in coordination complexes, forming a coordination bond with a metal ion and acting as a Lewis base.
Biochemical and Physiological Effects
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including cytochrome P450, acetylcholinesterase, and xanthine oxidase. It has also been shown to have antioxidant and anti-inflammatory properties, as well as to have antiproliferative and apoptotic effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol in scientific research include its low cost, its solubility in both water and organic solvents, and its ability to act as an enzyme inhibitor and a ligand in coordination complexes. However, there are some limitations to its use. It is unstable in the presence of light and air, and its solubility in water is limited.
Zukünftige Richtungen
Given its biochemical and physiological effects, there are a number of potential future directions for research involving 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol. These include further studies on its antioxidant and anti-inflammatory properties, as well as its ability to inhibit the activity of enzymes and act as a ligand in coordination complexes. It could also be studied for its potential to be used as a drug delivery system or as a therapeutic agent. Additionally, further research could be done to improve its stability and solubility, as well as to explore its potential applications in other areas of research.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-6-4-5-7-12(9)8-15-11(3)13(16)10(2)14-15/h4-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGAEJDQYARMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B1466734.png)
![1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466735.png)

![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-amine](/img/structure/B1466737.png)




![6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1466744.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)


![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)